2-Propynal 2-Propynal 2-Propyn-1-al, also known as propiolaldehyde or formylacetylene, belongs to the class of organic compounds known as acetylides. Acetylides are compounds arising by replacement of one or both hydrogen atoms of acetylene (ethyne) by a metal or other cationic group. E. g. NaC#CH monosodium acetylide. By extension, analogous compounds derived from terminal acetylenes, RC#CH. The class is limited here to derivatives of acetylene where the hydrogen atom is replaced with an element with similar or lower electronegativity that carbon. 2-Propyn-1-al is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa).
Prop-2-ynal is a ynal and a terminal acetylenic compound. It has a role as a mouse metabolite.
Brand Name: Vulcanchem
CAS No.: 624-67-9
VCID: VC21133581
InChI: InChI=1S/C3H2O/c1-2-3-4/h1,3H
SMILES: C#CC=O
Molecular Formula: C3H2O
Molecular Weight: 54.05 g/mol

2-Propynal

CAS No.: 624-67-9

Cat. No.: VC21133581

Molecular Formula: C3H2O

Molecular Weight: 54.05 g/mol

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2-Propynal - 624-67-9

Specification

Description 2-Propyn-1-al, also known as propiolaldehyde or formylacetylene, belongs to the class of organic compounds known as acetylides. Acetylides are compounds arising by replacement of one or both hydrogen atoms of acetylene (ethyne) by a metal or other cationic group. E. g. NaC#CH monosodium acetylide. By extension, analogous compounds derived from terminal acetylenes, RC#CH. The class is limited here to derivatives of acetylene where the hydrogen atom is replaced with an element with similar or lower electronegativity that carbon. 2-Propyn-1-al is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa).
Prop-2-ynal is a ynal and a terminal acetylenic compound. It has a role as a mouse metabolite.
CAS No. 624-67-9
Molecular Formula C3H2O
Molecular Weight 54.05 g/mol
IUPAC Name prop-2-ynal
Standard InChI InChI=1S/C3H2O/c1-2-3-4/h1,3H
Standard InChI Key IJNJLGFTSIAHEA-UHFFFAOYSA-N
SMILES C#CC=O
Canonical SMILES C#CC=O
Boiling Point 60.0 °C

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